Tetracontane

Description

Tetracontane (C₄₀H₈₂) is a straight-chain alkane with a molecular weight of 563.08 g/mol (CAS 4181-95-7) . It is a solid at room temperature with a melting point of 80–84°C and is characterized by a long hydrocarbon chain . As a member of the higher alkane family, it exhibits constitutional isomerism, with approximately 625 trillion possible structural isomers due to its 40-carbon backbone . This compound is frequently identified in plant extracts, where it contributes to biological activities such as antioxidant, anti-inflammatory, and analgesic effects . Industrially, it is studied for phase equilibria in high-pressure systems and particle size distribution in catalytic processes .

Propriétés

IUPAC Name |

tetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPLEGDPSCCPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

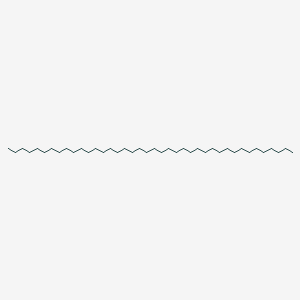

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H82 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063341 | |

| Record name | Tetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS] | |

| Record name | Tetracontane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4181-95-7 | |

| Record name | Tetracontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4181-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004181957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracontane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I79S9IXB9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetracontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the polymerization of ethylene followed by hydrogenation to achieve the desired chain length .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Although this compound is already fully saturated, it can be reduced further to remove any impurities or unsaturated bonds that may be present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)

Substitution: Chlorine (Cl2), bromine (Br2) under UV light or heat

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Pure this compound

Substitution: Halogenated this compound derivatives

Applications De Recherche Scientifique

Chemical Research Applications

Chromatography and Spectroscopy

Tetracontane is frequently employed as a reference compound in chromatography and spectroscopy due to its well-defined structure. Its stability and predictable behavior under experimental conditions facilitate accurate calibration and comparison in analytical methods.

Molecular Dynamics Simulations

Molecular dynamics simulations have been utilized to study the crystallization behavior of this compound nanoparticles. These simulations help in understanding the phase transitions and interactions of this compound in various environments, including its behavior in confined spaces .

Biological Applications

Lipid Membrane Studies

In biological research, this compound plays a significant role in studying lipid membranes. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is crucial for understanding membrane dynamics and interactions with proteins.

Drug Delivery Systems

this compound is being investigated for its potential use in drug delivery systems. Its hydrophobic nature can enhance the solubility of certain drugs, improving their bioavailability and therapeutic efficacy.

Industrial Applications

Lubricants and Waxes

Due to its high melting point and stability, this compound is used in the production of lubricants and waxes. These products benefit from its solid-state properties at room temperature, making them suitable for various applications in automotive and manufacturing industries .

Field-Effect Transistors (FETs)

this compound is utilized as a passivation layer in copper-phthalocyanine field-effect transistors (FETs). This application enhances charge carrier mobility, which is essential for improving the performance of electronic devices .

Environmental Applications

Aerosol Removal Efficiency

Research indicates that this compound can be effective in aerosol scrubbers for removing particulate matter from emissions. The compound's properties contribute to higher particle number levels in scrubbers, showcasing its potential for environmental applications .

A study explored the incorporation of this compound into lipid-based drug delivery systems. The results demonstrated enhanced solubility for poorly soluble drugs when combined with this compound, leading to improved release profiles and therapeutic outcomes. This case highlights the compound's potential to revolutionize drug formulation strategies .

Mécanisme D'action

Tetracontane exerts its effects primarily through its physical properties rather than chemical reactivity. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in the study of lipid membranes and hydrophobic interactions. The molecular targets and pathways involved are primarily related to its ability to integrate into lipid bilayers and affect membrane fluidity and stability .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Table 1: Key Properties of Tetracontane and Related Alkanes

*Estimated based on carbon count and isomer trends .

- Chain Length and Melting Points : this compound’s melting point (80–84°C) is higher than shorter alkanes like pentacosane (53–54°C) due to stronger van der Waals forces in longer chains . Data for hexatriacontane and tetratriacontane are unavailable but expected to follow similar trends.

- Isomer Complexity : this compound’s isomer count (~625 trillion) far exceeds smaller alkanes (e.g., pentacosane: 3 isomers) and even larger ones like tetrapentacontane (~1.3 × 10¹⁵ isomers) .

Occurrence in Natural Sources

Table 2: Natural Occurrence and Extraction Context

- Solvent Dependency: this compound is preferentially extracted using semipolar solvents like ethyl acetate, which also recover phenolic and flavonoid compounds . In contrast, nonpolar solvents (e.g., petroleum ether) favor hexatriacontane and tetratriacontane .

- Biological Role : this compound is linked to antioxidant activity in Saurauia minahassaestembark (432.33 mg GAE/g extract) and contributes to the aroma of coconut milk via volatile compounds .

Activité Biologique

Tetracontane, a long-chain alkane with the chemical formula , has garnered attention for its diverse biological activities. This article explores its antibacterial, antioxidant, anti-inflammatory, and potential anticancer properties, supported by recent research findings and case studies.

This compound is classified as a straight-chain alkane, which is characterized by its hydrophobic nature and high melting point of approximately 525 °C . Its structure consists of a long carbon chain that influences its interactions with biological systems.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound. For instance, a study analyzing the n-hexane extract of Boehmeria nivea flowers revealed that this compound exhibited significant antibacterial activity against Escherichia coli, with clear zones of inhibition measured at 9.15 mm and 10.29 mm at 80% and 100% concentrations, respectively . The extract's effectiveness was confirmed through Gas Chromatography-Mass Spectrometry (GC-MS), which identified this compound as a major component.

Table 1: Antibacterial Activity of this compound Extracts

| Concentration (%) | Clear Zone Diameter (mm) |

|---|---|

| 80 | 9.15 |

| 100 | 10.29 |

Antioxidant Properties

This compound has been noted for its antioxidant capabilities. Compounds in this category are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. According to findings by Belkacemi et al., this compound contributes to the overall antioxidant activity of plant extracts, enhancing their potential for therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Research indicates that it plays a role in reducing inflammation markers in various biological assays. For instance, extracts containing this compound have shown promise in alleviating conditions associated with chronic inflammation .

Case Studies

- Study on Ramie Flower Extracts : The n-hexane extracts from Boehmeria nivea flowers were analyzed for their bioactive compounds, revealing that this compound was one of the dominant components contributing to both antibacterial and antioxidant activities .

- Cytotoxicity Assessment : In another study assessing the effects of various plant extracts on glioma cells, those containing this compound were effective in reducing cell viability and inducing apoptosis .

Q & A

Q. What are the established methods for synthesizing and characterizing tetracontane in laboratory settings?

this compound (C₄₀H₈₂) is synthesized via controlled catalytic hydrogenation of long-chain alkenes or through iterative coupling reactions. Characterization relies on advanced analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm molecular weight and purity, with optimized ion sources minimizing adsorption issues in high-molecular-weight alkanes .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., solid-liquid-vapor) with high sensitivity, revealing melting points (~80–84°C) and enthalpy changes .

- Correlation-Gas Chromatography : Measures vapor pressures (e.g., 0.86 mmHg at 25°C) and vaporization enthalpies, validated against NIST Webbook data .

- Dynamic Light Scattering (DLS) : Quantifies thermal diffusivity in binary mixtures (e.g., with carbon monoxide or hydrogen) .

Q. How do thermal properties of this compound, such as melting points and vapor pressures, vary under different experimental conditions?

Thermal behavior is pressure- and mixture-dependent:

- Melting Points : Range from 80–84°C under ambient pressure but shift under high-pressure conditions (e.g., in propane mixtures) due to retrograde crystallization, where melting occurs upon cooling .

- Vapor Pressures : Follow a linear relationship with carbon number in homologous n-alkanes, as shown by correlation-gas chromatography studies .

- Phase Transitions : High-resolution DSC identifies multiple solid-solid transitions in even-numbered n-alkanes like this compound, influenced by molecular symmetry .

Advanced Research Questions

Q. What experimental approaches are used to study phase equilibria of this compound in supercritical fluids like propane?

Phase behavior in supercritical propane involves:

- Cloud-Point Pressure Measurements : Light-scattering techniques track fluid-liquid equilibria, revealing critical polymer concentrations and spinodal pressures .

- High-Pressure Chambers : Systems like those in Chan et al. (1999) measure fluid-solid transitions, showing this compound’s retrograde crystallization (melting upon cooling) at >4 MPa .

- Equation of State (EoS) Modeling : The RKPR EoS predicts phase boundaries using repulsive interaction parameters, validated against experimental data .

Q. How does high-pressure environments influence the crystallization and phase transitions of this compound?

High-pressure studies (e.g., >4 MPa in propane) reveal:

- Retrograde Crystallization : this compound melts upon cooling under specific pressure-temperature conditions, a counterintuitive behavior critical for industrial solvent design .

- Solid-Fluid Transitions : Pressure-induced crystallization is monitored via in situ light scattering or X-ray diffraction, with phase diagrams mapping stability regions .

- Polymer Compatibility : In ultra-high-molecular-weight polyethylene (UHMWPE) blends, this compound alters crystallization kinetics under pressure, studied via time-resolved calorimetry .

Q. What methodological challenges arise when detecting this compound in environmental samples, such as ultrafine particle emissions?

Challenges include:

- Particle Size Limitations : this compound particles >50 nm require catalytic strippers (e.g., VPR-CS systems) to avoid artifacts in engine emission studies .

- Matrix Interference : LC-MS and GC-MS with solid-phase microextraction (SPME) isolate this compound from complex matrices (e.g., biodegradation samples), though co-eluting hydrocarbons complicate quantification .

- Sensitivity : Trace detection in environmental samples demands enhanced ion sources (e.g., Shimadzu GCMS-QP2050) to mitigate adsorption in chromatographic interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.